2,5-Dibromo-4-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-chloropyrimidine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a chlorine atom at position 4 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chloropyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-chloropyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-chloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The compound can be reduced to form 2,5-dibromo-4-aminopyrimidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) are typical.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reducing agent.
Major Products
Substitution: Products like 2,5-diamino-4-chloropyrimidine or 2,5-dibromo-4-methoxypyrimidine.
Coupling: Various aryl or vinyl-substituted pyrimidines.
Reduction: 2,5-dibromo-4-aminopyrimidine.
Scientific Research Applications
2,5-Dibromo-4-chloropyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the development of antiviral, antibacterial, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-chloropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, leading to increased potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-5-chloropyrimidine
- 2,5-Dibromo-4-fluoropyrimidine
- 2,5-Dichloro-4-bromopyrimidine
Uniqueness
2,5-Dibromo-4-chloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and chlorine atoms on the pyrimidine ring allows for selective functionalization and the development of novel compounds with tailored properties.
Properties
CAS No. |
1399480-86-4 |
---|---|
Molecular Formula |
C4HBr2ClN2 |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2,5-dibromo-4-chloropyrimidine |
InChI |
InChI=1S/C4HBr2ClN2/c5-2-1-8-4(6)9-3(2)7/h1H |
InChI Key |
NWSGTMQWSIVNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.